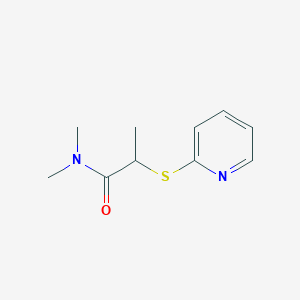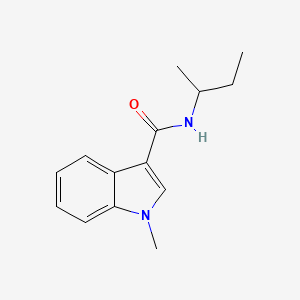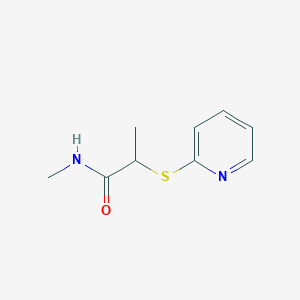![molecular formula C18H19NO2 B7515134 [3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7515134.png)
[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone, commonly known as MMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMPI is a synthetic compound that belongs to the family of indole-based compounds, and it has been found to possess several interesting properties that make it a valuable tool for scientific research.
作用機序
The mechanism of action of MMPI involves its ability to bind to the dopamine transporter and inhibit the reuptake of dopamine. This leads to an increase in the extracellular concentration of dopamine, which in turn leads to an increase in dopaminergic neurotransmission. The increased dopaminergic neurotransmission is thought to be responsible for the observed effects of MMPI on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMPI are primarily related to its ability to modulate dopaminergic neurotransmission. MMPI has been found to increase locomotor activity, enhance cognitive function, and produce a state of euphoria in animal models. These effects are thought to be mediated by the increased dopaminergic neurotransmission in the brain.
実験室実験の利点と制限
One of the major advantages of using MMPI in laboratory experiments is its high selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of using MMPI is its relatively short half-life, which limits its usefulness in long-term studies.
将来の方向性
There are several future directions for research on MMPI. One area of interest is the potential use of MMPI in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is the development of new analogs of MMPI with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of MMPI and its effects on behavior and cognition.
Conclusion:
In conclusion, MMPI is a valuable tool for scientific research due to its ability to modulate dopaminergic neurotransmission. Its potential applications in the field of neuroscience make it a promising candidate for the development of new treatments for neurological disorders. Further research is needed to fully understand the mechanism of action of MMPI and its effects on behavior and cognition.
合成法
The synthesis of MMPI involves the reaction of 3-(methoxymethyl)phenylhydrazine with 2-methyl-2,3-dihydroindole-1-carboxylic acid, followed by the addition of acetic anhydride and pyridine. The resulting product is then purified using column chromatography to obtain the final product, MMPI.
科学的研究の応用
MMPI has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MMPI is in the field of neuroscience, where it has been found to act as a potent and selective inhibitor of the dopamine transporter. This property of MMPI makes it a valuable tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
[3-(methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-10-15-7-3-4-9-17(15)19(13)18(20)16-8-5-6-14(11-16)12-21-2/h3-9,11,13H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYAYFAYUJWHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=CC(=C3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)
![3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515060.png)


![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)








![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)